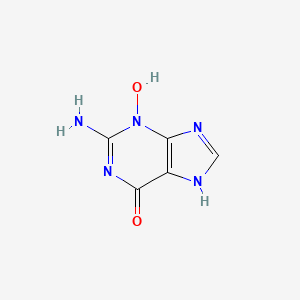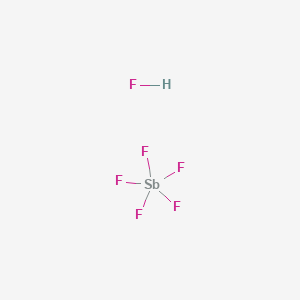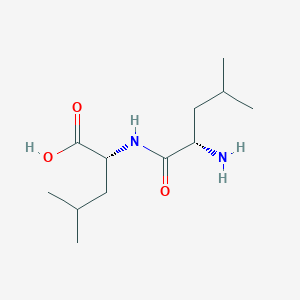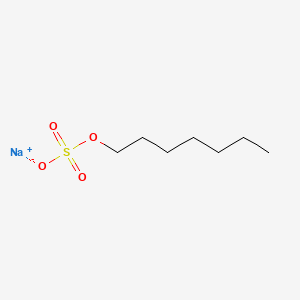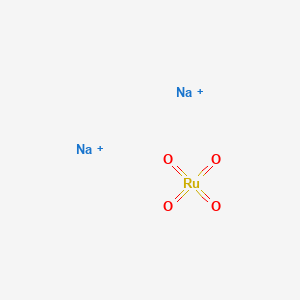
Ruthenium disodium tetraoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ruthenium disodium tetraoxide, also known as ruthenium (VIII) oxide, is a yellow volatile solid with the chemical formula RuO₄. It is known for its strong oxidizing properties and is used in various chemical reactions and industrial applications. This compound is highly reactive and must be handled with care due to its toxic and explosive nature .
Preparation Methods
Ruthenium disodium tetraoxide is typically prepared by oxidizing ruthenium (III) chloride with sodium periodate (NaIO₄). The reaction initially produces sodium diperiodo-dihydroxo-ruthenate (VI), which then decomposes in an acidic solution to form this compound . The overall reaction can be represented as: [ 8 \text{Ru}^{3+} + 5 \text{IO}_4^- + 12 \text{H}_2\text{O} \rightarrow 8 \text{RuO}_4 + 5 \text{I}^- + 24 \text{H}^+ ]
In industrial settings, this compound is often generated in situ due to its high reactivity and is used in catalytic quantities .
Chemical Reactions Analysis
Ruthenium disodium tetraoxide is a versatile oxidizing agent that can undergo various types of reactions, including:
Common reagents used in these reactions include sodium periodate and carbon tetrachloride. The major products formed depend on the specific substrates and reaction conditions but often include oxidized organic compounds such as carboxylic acids and ketones .
Scientific Research Applications
Ruthenium disodium tetraoxide has numerous applications in scientific research, including:
Organic Synthesis: It is used for the oxidation of hydrocarbons, cleavage of C–C double bonds, and oxidation of alcohols to carboxylic acids.
Biological Studies: It is employed in the study of oxidative stress and its effects on biological systems.
Industrial Applications: It is used in the isolation of ruthenium from ores and in the production of various ruthenium compounds.
Mechanism of Action
The mechanism by which ruthenium disodium tetraoxide exerts its effects involves its strong oxidizing properties. It can oxidize a wide range of organic and inorganic compounds through various pathways, including free radical and ionic mechanisms . The specific molecular targets and pathways depend on the substrates and reaction conditions.
Comparison with Similar Compounds
Ruthenium disodium tetraoxide is often compared to osmium tetroxide (OsO₄) due to their similar chemical properties. this compound is a stronger oxidizing agent and reacts more violently with organic solvents . Other similar compounds include perruthenate (RuO₄⁻) and ruthenium dioxide (RuO₂), which have different oxidation states and reactivities .
Properties
CAS No. |
17001-79-5 |
|---|---|
Molecular Formula |
Na2O4Ru+2 |
Molecular Weight |
211.04714 |
Synonyms |
ruthenium disodium tetraoxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




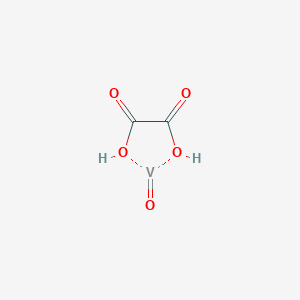
![Sodium 4-(5,6-dichloro-3-ethyl-2-{3-[1-(3-sulfonatopropyl)-5,9b-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]prop-1-en-1-yl}-1H-benzimidazol-3-ium-1-yl)butane-2-sulfonate](/img/structure/B1144284.png)
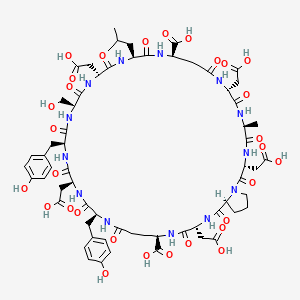
![(1Z,2E)-Bis[(2-methoxyphenyl)methylidene]hydrazine](/img/structure/B1144286.png)
